(R)-5,7-Difluorochroman-4-ol is a chiral molecule with a chroman ring system, characterized by a benzene ring fused to a heterocyclic six-membered oxygen-containing ring. The molecule is substituted with two fluorine atoms at the 5 and 7 positions, and a hydroxyl group at the 4 position. This particular isomer, (R)-5,7-Difluorochroman-4-ol, is significant as it is the enantiomer used in the synthesis of Tegoprazan [, ].
5,7-Difluorochroman-4-ol is a chiral compound classified as a chroman derivative. Its molecular formula is with a molecular weight of approximately 186.16 g/mol. The compound features a chroman core with hydroxyl functionality at the 4-position and fluorine substituents at the 5 and 7 positions. The introduction of fluorine atoms enhances the compound's stability and bioactivity, making it significant in medicinal chemistry and various industrial applications. 5,7-Difluorochroman-4-ol is recognized for its potential therapeutic properties, including anti-inflammatory and anticancer activities, as well as its role as an intermediate in the synthesis of pharmaceuticals like Tegoprazan, a potassium-competitive acid blocker used for treating gastroesophageal reflux disease.
5,7-Difluorochroman-4-ol is synthesized primarily from its precursor, 5,7-difluorochroman-4-one, through asymmetric reduction processes. This compound belongs to the class of chromanols, which are known for their diverse biological activities. Chroman derivatives have been extensively studied for their potential applications in drug development due to their ability to interact with various biological systems.
The synthesis of 5,7-Difluorochroman-4-ol typically involves the asymmetric reduction of 5,7-difluorochroman-4-one using ketoreductase enzymes. This process employs coenzymes and a coenzyme recycling system to achieve high chiral selectivity and conversion rates. The reaction conditions are generally mild, utilizing environmentally friendly organic solvents to enhance sustainability.
Key Steps in Synthesis:
Industrial production methods mirror laboratory synthesis but are optimized for efficiency and cost-effectiveness to meet commercial demands.
The molecular structure of 5,7-Difluorochroman-4-ol is characterized by:
Molecular Data:
5,7-Difluorochroman-4-ol can undergo several types of chemical reactions:
The outcomes of these reactions depend significantly on the specific reagents and conditions employed during experimentation.
As an intermediate in the synthesis of Tegoprazan, 5,7-Difluorochroman-4-ol exhibits a mechanism of action primarily through its interaction with gastric H+/K+-ATPase. This enzyme is crucial for gastric acid secretion regulation.
Mechanism Details:
5,7-Difluorochroman-4-ol possesses several notable physical and chemical properties:
Relevant Data:
These properties make it suitable for various applications in medicinal chemistry.
5,7-Difluorochroman-4-ol has several significant applications across different scientific fields:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4